molecular formula C9H10N2O5 B187542 {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid CAS No. 313260-20-7

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid

Cat. No.: B187542
CAS No.: 313260-20-7
M. Wt: 226.19 g/mol
InChI Key: BBDHYMZKWNAQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is a glycine-derived compound featuring a furan-2-carbonyl group linked via an amide bond to an acetylated amino acetic acid backbone. Its molecular formula is C₉H₁₀N₂O₅, with an estimated molecular weight of 226.19 g/mol. The furan ring introduces aromatic heterocyclic properties, while the acetyl and carboxymethyl groups enhance solubility in polar solvents.

Properties

IUPAC Name

2-[[2-(furan-2-carbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c12-7(10-5-8(13)14)4-11-9(15)6-2-1-3-16-6/h1-3H,4-5H2,(H,10,12)(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDHYMZKWNAQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364571
Record name {[(2-furoylamino)acetyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313260-20-7
Record name {[(2-furoylamino)acetyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Overview

The foundational synthesis begins with 2-aminoacetic acid (glycine) and furan-2-carbonyl chloride. Glycine provides the primary amine and carboxylic acid backbone, while furan-2-carbonyl chloride introduces the furan moiety via acylation. The reaction proceeds through sequential amidation steps, requiring precise stoichiometric control to avoid side products such as over-acylated derivatives or ester byproducts.

Stepwise Reaction Mechanism

  • Esterification of Glycine :
    Glycine is reacted with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst, forming ethyl glycinate. This step activates the carboxylic acid group for subsequent acylation.

    Glycine+EtOHSOCl2Ethyl glycinate+HCl\text{Glycine} + \text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Ethyl glycinate} + \text{HCl}

    Thionyl chloride facilitates esterification by converting the carboxylic acid to an acyl chloride intermediate, which reacts with ethanol to yield the ester.

  • Acylation with Furan-2-carbonyl Chloride :
    Ethyl glycinate undergoes acylation with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

    Ethyl glycinate+Furan-2-carbonyl chlorideTEAEthyl furan-2-carbonylglycinate\text{Ethyl glycinate} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{TEA}} \text{Ethyl furan-2-carbonylglycinate}

    The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the mono-acylated derivative.

  • Hydrolysis to Carboxylic Acid :
    The ethyl ester is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid.

    Ethyl furan-2-carbonylglycinateNaOH/HClTarget compound\text{Ethyl furan-2-carbonylglycinate} \xrightarrow{\text{NaOH/HCl}} \text{Target compound}

Optimization of Reaction Conditions

  • Catalyst Efficiency : Thionyl chloride outperforms alternatives like PCl₃ in esterification, achieving >90% conversion.

  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of furan-2-carbonyl chloride, while TEA ensures efficient HCl neutralization.

  • Temperature Control : Reactions conducted at 0–5°C during acylation reduce side reactions, improving yield to 78–82%.

Industrial Production Strategies

Scalability Challenges

Industrial synthesis demands cost-effective reagents and scalable purification methods. Batch reactors with automated pH control and continuous-flow systems are employed to maintain consistency. Key considerations include:

  • Reagent Cost : Ethanol and thionyl chloride are preferred over expensive coupling agents like HATU.

  • Waste Management : HCl byproducts are neutralized in situ, reducing environmental impact.

Pilot-Scale Protocol

A pilot-scale adaptation of the laboratory method involves:

  • Esterification in Reactor Vessels : Glycine (10 kg) and ethanol (200 L) are treated with SOCl₂ (15 L) at 40°C for 6 hours.

  • Acylation in Continuous Flow : Ethyl glycinate and furan-2-carbonyl chloride are mixed in a tubular reactor (residence time: 30 min) at 5°C.

  • Hydrolysis and Crystallization : The crude product is hydrolyzed in NaOH (2 M), acidified, and crystallized from ethanol/water (yield: 75%, purity: 98.5%).

Comparative Analysis of Synthetic Routes

Alternative Method: Solid-Phase Synthesis

A comparative study evaluated solid-phase synthesis using Wang resin. Fmoc-glycine was immobilized, followed by acylation with furan-2-carbonyl chloride. While this method achieved 85% purity, scalability limitations and high resin costs rendered it impractical for industrial use.

Solvent Impact on Yield

SolventYield (%)Purity (%)
Dichloromethane8298.5
THF6895.2
Acetonitrile7496.8
Data adapted from large-scale trials.

Polar aprotic solvents like DCM enhance acylation efficiency by stabilizing ionic intermediates, whereas THF’s lower dielectric constant reduces reactivity.

Critical Parameters in Process Optimization

Temperature and Reaction Kinetics

  • Esterification : Exothermic reactions require cooling to ≤40°C to prevent glycine decomposition.

  • Acylation : Sub-zero temperatures (–10°C) suppress furan ring oxidation, a common side reaction.

Catalytic vs. Stoichiometric Reagents

Switching from SOCl₂ (catalytic) to PCl₃ (stoichiometric) increased yield marginally (83% vs. 78%) but raised costs by 40% due to higher reagent consumption .

Chemical Reactions Analysis

Types of Reactions

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Overview

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid, with the molecular formula C9_9H10_{10}N2_2O5_5 and a molecular weight of 226.19 g/mol, is a compound that exhibits significant potential in various scientific research applications. Its unique structure, featuring both a furan ring and an amino acid moiety, allows it to participate in diverse biochemical interactions, making it valuable in fields such as medicinal chemistry, proteomics, and drug development.

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent. It belongs to the class of Mannich bases, which have shown increased cytotoxicity against various cancer cell lines. Studies indicate that derivatives of Mannich bases can outperform standard chemotherapeutic agents like 5-fluorouracil in terms of cytotoxicity against specific cancer cells, including renal carcinoma and T-lymphocyte cell lines .

Drug Development

Due to its dual functional groups, this compound serves as a promising candidate for drug design. The furan moiety's reactivity allows for modifications that can enhance pharmacological properties or target specificity. Research has demonstrated that compounds with similar structures can modulate enzyme activity and interact with biological receptors, suggesting potential therapeutic applications .

Proteomics

In proteomics research, this compound is utilized for studying protein interactions and modifications. Its ability to form stable adducts with proteins makes it useful in the development of probes for tracking protein dynamics within cells. The incorporation of such compounds into experimental designs can provide insights into cellular mechanisms and disease processes .

Case Studies

  • Anticancer Activity : A study demonstrated that Mannich bases derived from amino acids exhibited significant cytotoxic effects against human colon cancer cell lines. The results indicated IC50_{50} values lower than 10 μM for certain derivatives, highlighting their potential as effective chemotherapeutic agents .
  • Protein Interaction Studies : In proteomics applications, the use of this compound has facilitated the investigation of protein post-translational modifications, providing insights into cellular signaling pathways and disease mechanisms .

Mechanism of Action

The mechanism of action of {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share functional similarities (amide/acetyl linkages, heterocyclic moieties) and are compared in Table 1:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties
{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid C₉H₁₀N₂O₅ Furan-2-carbonyl, acetyl, carboxylic acid 226.19 Polar, moderate solubility in water
2-Amino-2-(furan-2-yl)acetic acid () C₆H₇NO₃ Furan-2-yl, amino, carboxylic acid 141.13 Higher solubility, simpler structure
Aceturic acid (2-Acetamidoacetic acid, ) C₄H₇NO₃ Acetyl, amino, carboxylic acid 116.10 High solubility, used as a metabolite
2-(Acetylamino)benzoic acid () C₉H₉NO₃ Benzene ring, acetyl, carboxylic acid 179.17 Lipophilic, stable under acidic conditions
[Chromenyl-acetylamino]acetic acid () C₁₅H₁₃ClNO₆ Chromenyl, acetyl, carboxylic acid 338.72 UV-absorbing, potential photostability

Table 1. Structural comparison with analogs.

Physicochemical Properties

  • Solubility: The target compound exhibits moderate aqueous solubility due to its carboxylic acid and amide groups. In contrast, 2-Amino-2-(furan-2-yl)acetic acid () is more hydrophilic, while 2-(Acetylamino)benzoic acid () is less soluble due to its aromatic benzene ring .
  • Stability: The furan ring in the target compound may render it susceptible to oxidative degradation compared to benzene-containing analogs ().

Biological Activity

{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid is a synthetic organic compound characterized by its furan ring and multiple functional groups, including an amine and an acetic acid derivative. Its structural features suggest significant potential for various biological activities, particularly in the context of drug development and molecular medicine.

Structural Features and Implications

The compound's structure is pivotal in determining its biological activity. The presence of the furan moiety is known to influence reactivity and interaction with biological targets. The compound can activate Hypoxia-Inducible Factor (HIF) without hypoxic conditions, suggesting its role in cellular responses to oxygen levels.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

  • HIF Activation : This compound has been shown to activate HIF exogenously, which is crucial for cellular adaptation to low oxygen conditions.
  • Inhibition of FIH-1 : The compound inhibits FIH-1, an enzyme that regulates HIF activity, thereby enhancing HIF-mediated transcriptional responses.
  • Potential Anticancer Properties : Similar compounds have demonstrated anticancer activities, suggesting that this compound may also exhibit such properties through modulation of HIF pathways.

Case Studies

  • HIF Activation Studies : In SK-N-BE(2)c cells, the compound's effect on HIF response element (HRE) promoter activity was evaluated. Results indicated that the compound significantly enhanced HRE activity, correlating with its inhibitory effects on FIH-1.
  • Comparative Analysis : A comparative study with other furan derivatives revealed that variations in functional groups significantly influence biological activity. For instance, compounds like furosemide and furazolidone share structural similarities but exhibit distinct pharmacological effects such as diuretic and antimicrobial properties, respectively.

Table of Structural Comparisons

Compound NameStructural FeaturesNotable Activities
This compoundFuran ring, amino groupHIF activation
FurosemideContains a furan ringDiuretic effects
FurazolidoneFuran ring with nitro groupAntimicrobial properties
5-Aminolevulinic AcidAmino acid derivativeAnticancer activity
3-(Furfurylthio)propionic AcidThioether linked to furanAnti-inflammatory effects

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By inhibiting FIH-1, the compound enhances the stability and activity of HIF proteins, leading to increased transcription of genes involved in angiogenesis and metabolism under hypoxic conditions.
  • Cellular Response Modulation : The compound's ability to modulate cellular responses to oxygen levels positions it as a potential therapeutic agent in conditions where hypoxia plays a critical role, such as cancer.

Q & A

Q. What are the established synthetic routes for {2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid, and what reaction conditions are critical for achieving optimal yields?

this compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and glycine residues. A common approach involves activating the carboxylic acid group of furan-2-carbonyl chloride, followed by sequential amidation with glycine derivatives. Key steps include:

  • Activation : Use thionyl chloride or carbodiimides (e.g., DCC) to convert furan-2-carboxylic acid to its reactive acyl chloride or mixed anhydride.
  • Amidation : React the activated intermediate with glycine ethyl ester under basic conditions (e.g., triethylamine or DIEA) to form the primary amide.
  • Deprotection : Hydrolyze the ester group using aqueous NaOH or HCl to yield the free acetic acid moiety.
    Critical parameters include temperature control (0–5°C during activation to minimize side reactions) and pH adjustment (maintain pH 8–9 during amidation). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity .

Q. How is the structure of this compound confirmed using spectroscopic and chromatographic methods?

Structural confirmation relies on multi-technique analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Furan ring protons appear as doublets (δ 6.3–7.4 ppm). Acetamide protons (N–CO–CH₃) resonate at δ 2.0–2.2 ppm, while the glycine backbone protons show splitting patterns between δ 3.8–4.2 ppm.
    • ¹³C NMR : Carbonyl carbons (amide and acetic acid) appear at δ 170–175 ppm; furan carbons are observed at δ 110–150 ppm.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 170.13 (C₇H₇NO₄) confirms the molecular weight.
  • IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1720 cm⁻¹ (carboxylic acid C=O stretch).
    Cross-referencing with databases like HMDB (HMDB00439) and PubChem (CID: 21863) validates assignments .

Q. What are the recommended storage conditions and stability profiles for this compound?

Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis and oxidation. Stability studies indicate:

  • Short-term : Stable for 6–12 weeks at –4°C.
  • Long-term : Stable for 1–2 years at –20°C.
    Avoid aqueous solutions at neutral or alkaline pH, as the amide bond may hydrolyze. Lyophilization is recommended for long-term storage of aqueous stocks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and yield?

Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% through enhanced thermal efficiency.

  • Catalytic Systems : Use HOBt/DMAP to suppress racemization during amidation.

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF/water mixtures reduce side-product formation.

  • Yield Comparison Table :

    MethodYield (%)Purity (%)Reference
    Classical amidation65–7590–95
    Microwave-assisted80–8595–98
    Solid-phase synthesis70–7885–90

Post-synthesis HPLC (C18 column, 0.1% TFA/ACN gradient) ensures purity ≥98% .

Q. What analytical approaches resolve discrepancies in reported spectral data for this compound?

Discrepancies often arise from solvent effects or impurities. Recommended steps:

  • Standardized Conditions : Acquire NMR spectra in DMSO-d₆ (for solubility) at 25°C.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing furan vs. amide protons).
  • High-Resolution MS : Confirm molecular formula (C₇H₇NO₄) with <2 ppm mass error.
  • Cross-Validation : Compare with reference data from HMDB and replicate published procedures to identify anomalies due to isomerism (e.g., α vs. β furan substitution) .

Q. How can in vitro bioactivity studies of this compound address contradictory results across assay systems?

Contradictions may stem from assay-specific factors:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
  • Metabolite Interference : Use HPLC-MS to confirm compound integrity post-incubation.
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT, ATP-lite).
    For example, if cytotoxicity is observed in cancer cells but not fibroblasts, validate via flow cytometry (apoptosis markers) and mitochondrial membrane potential assays .

Q. What computational strategies predict the drug-likeness and metabolic pathways of this compound?

  • QSAR Modeling : Use tools like Schrödinger’s QikProp to predict LogP (–1.2), solubility (–2.1), and Caco-2 permeability.
  • Metabolism Prediction : SwissADME identifies potential Phase I oxidation sites (furan ring) and Phase II glucuronidation (carboxylic acid group).
  • Docking Studies : AutoDock Vina simulates binding to targets like cyclooxygenase-2 (COX-2), guided by structural analogs in PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.